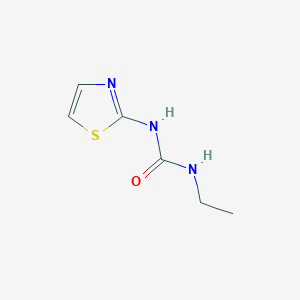

3-Ethyl-1-(1,3-thiazol-2-yl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

1-ethyl-3-(1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C6H9N3OS/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10) |

InChI Key |

QJLXNWDDALWJDF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC1=NC=CS1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 Ethyl 1 1,3 Thiazol 2 Yl Urea Derivatives

Systematic Modification of the N-Ethyl Moiety

The N-ethyl moiety of 3-Ethyl-1-(1,3-thiazol-2-yl)urea is a critical component for its biological activity. Studies have shown that modifications to this group can significantly impact the compound's efficacy. For instance, replacing the ethyl group with other alkyl groups has been a key area of investigation. Research on related N-alkyl substituted 1-(thiazol-2-yl)urea (B3262045) derivatives has revealed that the nature of the alkyl substituent plays a crucial role in determining the compound's biological effects. nih.gov

In a series of N-(6-substituted-benzothiazol-2-yl)-N'-(ethyl)ureas, the ethyl group was found to be a favorable substituent for antibacterial activity. nih.gov Further functionalization of the N-ethyl group in N-(6-amino-BT-2-yl)-N′-(ethyl)urea to introduce various substituents has been explored to enhance biological properties. mdpi.com For example, acylation of the 6-amino group of a related N'-(ethyl)urea derivative with ethyl oxalyl chloride led to ester and subsequent acid derivatives, demonstrating the tolerance of the ethylurea (B42620) moiety for further chemical modifications. nih.gov

The following table summarizes the impact of N-ethyl moiety modifications on the biological activity of this compound derivatives.

| Modification of N-Ethyl Moiety | Resulting Compound Class | Impact on Biological Activity |

| Replacement with other alkyl groups | N-Alkyl substituted 1-(thiazol-2-yl)ureas | Potency is sensitive to the nature of the alkyl group. nih.gov |

| Functionalization of the ethyl group | N-(6-substituted-BT-2-yl)-N'-(ethyl)ureas | Can enhance antibacterial and other biological activities. nih.govmdpi.com |

| Acylation of related N'-(ethyl)urea | Ester and acid derivatives | Demonstrates the chemical tractability of the ethylurea moiety for creating diverse analogs. nih.gov |

Structural Variations on the 1,3-Thiazole Ring

The 1,3-thiazole ring is a fundamental scaffold in many biologically active compounds, and its modification in this compound derivatives has been a significant focus of SAR studies.

Impact of Substituent Effects on Biological Activity

The introduction of various substituents onto the 1,3-thiazole ring can dramatically alter the biological profile of thiazolylurea derivatives. The position and electronic properties of these substituents are key determinants of activity. For example, in a series of 5-substituted thiazolyl urea (B33335) derivatives, the antileukemic activity was highly sensitive to the properties and positions of aromatic substituents on the thiazole (B1198619) ring. nih.gov

Studies on other thiazole-containing compounds have shown that electron-withdrawing groups, such as nitro (NO2) and fluoro (F), or electron-donating groups like methoxy (B1213986) (OCH3) on a phenyl ring attached to the thiazole can be beneficial for activity. nih.gov Specifically, para-halogen-substituted phenyl groups attached to the thiazole ring have been identified as important for anticonvulsant activity. nih.gov The presence of a methoxy group on a phenyl ring connected to a pyridazinone ring in thiazole hybrids has also been shown to result in higher seizure protection. mdpi.com

The table below illustrates the influence of different substituents on the biological activity of 1,3-thiazole ring derivatives.

| Substituent on Thiazole Ring | Position of Substituent | Resulting Biological Activity |

| Aromatic groups | 5-position | Highly sensitive antileukemic activity. nih.gov |

| Electron-withdrawing groups (e.g., NO2, F) | para-position of attached phenyl ring | Beneficial for general biological activity. nih.gov |

| Electron-donating groups (e.g., OCH3) | para-position of attached phenyl ring | Beneficial for general biological activity. nih.gov |

| Halogen groups | para-position of attached phenyl ring | Important for anticonvulsant activity. nih.gov |

| Methoxy group | On phenyl ring connected to a pyridazinone ring | Higher seizure protection. mdpi.com |

Bioisosteric Replacements within the Thiazole Framework

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency or reducing toxicity. In the context of this compound, replacing the thiazole ring with other heterocyclic systems can lead to compounds with altered biological activities.

For instance, the replacement of the thiazole ring with a benzothiazole (B30560) scaffold has been extensively studied. nih.govmdpi.com The resulting N-(benzothiazol-2-yl)urea derivatives have shown a broad spectrum of biological activities. mdpi.com Similarly, the isoxazole (B147169) ring has been used as a bioisostere for the thiazole ring, leading to isoxazole-based urea and thiourea (B124793) derivatives with promising antitubercular activity. nih.gov The comparison between ureas and thioureas containing a 2-thiazole ring versus those with a 2-furfuryl residue indicated that the thiazole-containing compounds were generally more active. researchgate.net

The following table summarizes the outcomes of bioisosteric replacements for the thiazole ring.

| Bioisosteric Replacement | Resulting Compound Class | Observed Biological Activity |

| Benzothiazole | N-(Benzothiazol-2-yl)ureas | Broad spectrum of biological activities. mdpi.com |

| Isoxazole | Isoxazole-based ureas and thioureas | Promising antitubercular activity. nih.gov |

| Furan | 2-Furfuryl ureas and thioureas | Generally less active than thiazole analogs. researchgate.net |

Influence of Urea Linkage Modifications (e.g., Thiourea Analogues)

Several studies have directly compared the activity of urea and thiourea derivatives. In many cases, thiourea derivatives have demonstrated higher or distinct biological activities compared to their urea counterparts. For example, a study on the inhibition of nitric oxide production found that thiourea derivatives were more potent than the corresponding urea derivatives. nih.gov Similarly, in the context of larvicidal activity, thiourea derivatives were found to be much more potent than the corresponding urea derivatives. mdpi.com

However, the superiority of thiourea over urea is not universal. In a study on cytokinin-like activity, urea derivatives exhibited high activity, while the corresponding thioureas were less active. researchgate.net This highlights that the influence of the urea versus thiourea linkage is context-dependent and relies on the specific biological target.

The table below provides a comparison of urea and thiourea analogues in different biological assays.

| Biological Target/Activity | Urea Analogue Activity | Thiourea Analogue Activity |

| Nitric Oxide Production Inhibition | Less potent | More potent nih.gov |

| Larvicidal Activity | Less potent | More potent mdpi.com |

| Cytokinin-like Activity | High activity | Less active researchgate.net |

Conformational and Stereochemical Considerations in SAR Analysis

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical factor in its interaction with biological targets. For this compound and its derivatives, understanding these aspects is essential for a complete SAR analysis.

The conformation of the urea or thiourea linkage can influence how the molecule fits into a receptor's binding site. X-ray crystallography studies of related thiourea derivatives have shown that the conformation around the C-N bonds of the thiourea unit can be determined. For example, in 1-benzoyl-3-ethyl-3-phenyl-thiourea, the conformation at the two partially double C-N bonds of the thiourea unit is E. nih.gov The relative orientation of the different ring systems within the molecule is also important. In the same study, the amide group was found to be twisted relative to the thiourea fragment. nih.gov

Stereochemistry, the spatial arrangement of atoms, can also play a significant role. Although specific studies on the stereochemistry of this compound were not found, research on other chiral thiazole derivatives has demonstrated the importance of stereoisomers in determining biological activity. The introduction of chiral centers can lead to enantiomers or diastereomers with different potencies and selectivities.

Mechanistic Investigations of Biological Activities

Identification and Validation of Molecular Targets

The biological efficacy of 3-Ethyl-1-(1,3-thiazol-2-yl)urea and its derivatives is rooted in their ability to selectively interact with and inhibit specific molecular targets crucial for pathogen survival.

Research has primarily identified bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, as the main targets for this compound derivatives. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation in bacteria. nih.gov

The inhibitory action is directed at the ATPase subunits of these enzymes, Gyrase B (GyrB) and Topoisomerase IV (ParE). By competitively inhibiting the ATPase activity, these compounds prevent the enzyme from introducing negative supercoils into the DNA, a process vital for relieving torsional strain during DNA replication. nih.gov This inhibition ultimately halts DNA replication and transcription, leading to bacterial cell death. youtube.com

Studies on a library of 1-ethyl-3-(thiazol-2-yl)urea derivatives demonstrated potent inhibition of Escherichia coli DNA gyrase, with some analogs exhibiting IC₅₀ values in the low micromolar range. nih.gov

| Compound Type | Target Enzyme | IC₅₀ (µM) | Reference |

| Benzo[1,2-d]thiazole derivatives | E. coli DNA gyrase | Low micromolar range | nih.gov |

This table presents the inhibitory concentration (IC₅₀) values for derivatives of this compound against E. coli DNA gyrase.

While the primary focus has been on DNA gyrase, broader studies on thiazolyl urea (B33335) derivatives have also explored their potential as inhibitors of other enzyme classes, such as kinases. Molecular docking studies have suggested that related urea derivatives can bind to the active sites of Janus kinase 2 (JAK2) and cyclin-dependent kinase-2 (CDK2), which are key proteins in cancer pathogenesis.

While enzyme inhibition is the most documented mechanism, investigations into the interactions of thiazolyl urea derivatives with specific receptors have also been conducted. Molecular docking studies on related naphthyl-thiazolyl urea compounds have explored their binding affinity with the human adenosine (B11128) A₂A receptor (AA₂AR). nih.govresearchgate.net These computational studies indicate that the urea and thiazole (B1198619) moieties can form key interactions within the receptor's binding cavity, suggesting a potential for these compounds to act as receptor antagonists. nih.gov However, specific receptor binding studies for this compound itself are not extensively detailed in the current literature.

Molecular Basis of Action

The inhibitory effects of this compound derivatives are achieved through specific molecular interactions at the enzyme's active site, leading to the formation of stable complexes.

Molecular docking simulations have provided insights into the formation of stable protein-ligand complexes between urea derivatives and their target enzymes. These studies reveal that the binding is stabilized by a network of specific interactions. For related thiazolyl urea compounds docked against kinase targets, the interactions include:

Hydrogen Bonds: The urea moiety is a key participant in forming hydrogen bonds with amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The thiazole ring and ethyl group contribute to hydrophobic interactions, further anchoring the ligand within the binding pocket.

These combined interactions result in a stable complex that prevents the natural substrate (like ATP) from accessing the active site, thus leading to potent inhibition.

Cellular and Subcellular Effects

The inhibition of molecular targets by this compound translates into significant effects at the cellular and subcellular levels. The primary consequence of DNA gyrase inhibition is the disruption of DNA replication and segregation, which triggers the SOS response pathway in bacteria. nih.gov This leads to bacteriostasis (inhibition of growth) and ultimately, cell death. nih.gov

A notable subcellular effect observed is the condensation and abnormal localization of the bacterial chromosome following treatment with gyrase inhibitors. nih.gov Furthermore, studies have shown that some of these compounds are substrates for bacterial efflux pumps. The increased efficacy of certain derivatives against an E. coli strain lacking a specific efflux pump indicates that these pumps can reduce the intracellular concentration of the compound, thereby decreasing its on-target effectiveness. nih.gov The inhibition of gyrase can also induce the generation of reactive oxygen species, such as superoxide (B77818) and hydroxyl radicals, which contribute to oxidative damage to DNA, proteins, and lipids, further amplifying the cell-killing effect. nih.gov

Impact on Cellular Pathways and Signaling Cascades

There is a notable lack of published research specifically investigating the effects of this compound on distinct cellular pathways and signaling cascades. However, studies on structurally related compounds offer some insights into potential, though unconfirmed, mechanisms.

Derivatives of 1-ethyl-3-(thiazol-2-yl)urea have been synthesized and evaluated as inhibitors of Escherichia coli DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to a disruption of these vital cellular processes, ultimately resulting in bacterial cell death. This suggests a potential antibacterial mechanism of action for compounds within this chemical class, although specific studies on this compound are required for confirmation.

Furthermore, the thiazole nucleus is a common scaffold in compounds designed to target various cellular pathways in cancer. nih.gov Thiazole-containing drugs have been developed as inhibitors of protein kinases and other enzymes involved in cell signaling. nih.gov For instance, some thiazole derivatives have been shown to inhibit polymerases and microtubules, which are critical for cell division. nih.gov However, without direct experimental evidence, it is not possible to definitively attribute these activities to this compound.

Induction of Cellular Processes (e.g., Apoptosis, Cell Cycle Arrest)

Specific data on the induction of apoptosis or cell cycle arrest by this compound is not present in the available scientific literature. The process of apoptosis (programmed cell death) and the regulation of the cell cycle are complex and tightly controlled, and their modulation is a key mechanism for many therapeutic agents. nih.gov

Research on other urea derivatives has demonstrated the potential for this class of compounds to influence these cellular processes. For example, some ethylenediurea (B156026) derivatives have shown anti-proliferative effects on cancer cell lines. preprints.org Additionally, studies on various thiazole-containing compounds have highlighted their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov These findings underscore the potential for molecules containing both thiazole and urea moieties to exhibit such biological activities. However, it must be emphasized that these are general observations for related compound classes, and specific experimental validation for this compound is necessary.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT calculations are applied to determine optimized molecular geometry, charge distribution, and various electronic parameters. researchgate.net These calculations help in understanding the effects of different substituents on the molecule's stability and electronic properties. researchgate.net For instance, studies on related thiazole compounds have used DFT at levels like M06-2x/6-311++G(d,p) to analyze the impact of electron-donating and electron-withdrawing groups on the thiazole ring's electronic environment. shd-pub.org.rs The resulting electrostatic potential maps reveal the nucleophilic and electrophilic regions of the molecule, which are crucial for predicting sites of interaction.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. shd-pub.org.rs A smaller energy gap suggests a molecule is more polarizable and reactive. materialsciencejournal.org In studies of various thiazole derivatives, FMO analysis has shown that the HOMO is often delocalized over the thiazole and adjacent rings, while the LUMO's location can vary depending on the substituents. researchgate.netresearchgate.net This analysis is critical for understanding charge transfer possibilities within the molecule and its interaction with biological targets. shd-pub.org.rs

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Thiazole Derivatives

Illustrative data from DFT calculations on various thiazole derivatives, demonstrating the relationship between structure and electronic properties. Values are conceptual and based on published research for this class of compounds.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Implication |

|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole | -5.54 | -0.89 | 4.65 | High reactivity, good electron donor. researchgate.net |

| 2-Methoxy-1,3-thiazole | -6.27 | -0.75 | 5.52 | Moderate reactivity. researchgate.net |

| Thiazole-4-carboxaldehyde | -7.44 | -2.51 | 4.93 | Electron-withdrawing group lowers orbital energies. researchgate.net |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | -7.21 | -1.85 | 5.36 | Indicates significant intramolecular charge transfer possibilities. researchgate.net |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand with a protein target.

For 1-ethyl-3-(thiazol-2-yl)urea derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding interactions at the atomic level. A key study identified these compounds as potential inhibitors of Escherichia coli DNA gyrase B. nih.gov Docking simulations place the ligand into the ATP-binding site of the enzyme, allowing researchers to visualize and analyze the binding mode. The affinity is often quantified by a docking score, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate stronger binding. nih.gov Studies on analogous thiazole-urea compounds have identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp, Gly, Thr) and hydrophobic interactions within the target's active site, which are crucial for stabilizing the ligand-protein complex. nih.govresearchgate.netmdpi.com

Virtual screening involves computationally docking large libraries of compounds against a target protein to identify potential hits. This approach was used in the discovery of thiazole derivatives as potential therapeutic agents. nih.gov Once an initial hit like 3-Ethyl-1-(1,3-thiazol-2-yl)urea is identified, molecular docking guides lead optimization. By analyzing the predicted binding pose, chemists can design new analogues with modified functional groups to enhance binding affinity and selectivity. For example, if docking reveals an unoccupied hydrophobic pocket, a lipophilic group can be added to the ligand to create a more favorable interaction. This iterative process of design, synthesis, and testing, informed by docking simulations, accelerates the development of more potent compounds. nih.gov

Table 2: Representative Molecular Docking Results for Thiazole-Urea Analogues

This table summarizes findings from various docking studies on thiazole-urea derivatives against different biological targets, highlighting their potential as specific inhibitors.

| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(benzothiazol-2-yl)urea derivative | E. coli DNA Gyrase B | -8.5 to -9.5 | H-bonds with Asp81, water-mediated H-bond with Asp54. | nih.gov |

| 1,3-disubstituted urea (B33335) derivative | Human soluble epoxide hydrolase (sEH) | -7.2 | H-bonds with Asp333, urea motif interacts with catalytic residues. | researchgate.net |

| Imidazo[2,1-b]thiazole-thiadiazole conjugate | Glypican-3 protein (GPC-3) | -10.3 | H-bonds and pi-stacking interactions. | nih.gov |

| 4-(3,4,5-trimethoxyphenyl)thiazol-2-yl urea derivative | Tubulin (colchicine site) | -8.1 | H-bonds with Asn258, Thr353; hydrophobic interactions. | nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of their complex. For a flexible molecule like this compound, understanding its conformational preferences is crucial. mdpi.com

MD simulations can be used to validate the binding poses predicted by docking. By simulating the ligand-protein complex in a solvent environment over a period of nanoseconds, researchers can assess whether the key interactions are maintained and whether the ligand remains stably bound in the active site. These simulations can reveal important conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy, thereby complementing the predictions from docking and quantum chemical studies. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

The chemical scaffold of this compound has served as a valuable starting point for ligand-based drug design, particularly in the development of novel antibacterial agents. This approach leverages the known structural features of active compounds to design new molecules with improved potency and desired pharmacological properties.

Pharmacophore Features for DNA Gyrase B Inhibition

In the quest for new antibacterial agents, derivatives of this compound have been investigated as inhibitors of the bacterial enzyme DNA gyrase, specifically the GyrB subunit. nih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated drug target. researchgate.net Ligand-based drug design efforts have focused on identifying the key pharmacophoric features of the 1-ethyl-3-(thiazol-2-yl)urea scaffold that are crucial for its inhibitory activity.

A key study involved the synthesis and evaluation of a series of 1-ethyl-3-(thiazol-2-yl)urea derivatives targeting Escherichia coli DNA gyrase. nih.gov The fundamental pharmacophore model derived from these studies highlights the importance of:

A Hydrogen Bond Donor: The urea moiety (–NH–CO–NH–) is a critical feature, capable of forming essential hydrogen bonds with the amino acid residues in the ATP-binding site of DNA gyrase B. nih.govresearchgate.net

A Hydrogen Bond Acceptor: The carbonyl group (C=O) within the urea linkage acts as a key hydrogen bond acceptor. nih.gov

Aromatic/Heterocyclic Core: The thiazole ring provides a necessary scaffold and can engage in hydrophobic or π-stacking interactions within the enzyme's active site. nih.gov

Ligand-Based Drug Design and Structure-Activity Relationships

Building upon the core this compound structure, researchers have systematically introduced various substituents to explore the structure-activity relationships (SAR) and optimize the inhibitory potential against DNA gyrase. The design strategy often involves modifying the thiazole ring, a common nucleus in medicinally relevant compounds. nih.govnih.gov

In a notable study, a series of derivatives were synthesized by substituting the thiazole ring at different positions. The resulting compounds were evaluated for their ability to inhibit E. coli DNA gyrase. The inhibitory concentrations (IC₅₀) of these derivatives provide valuable insights into the structural requirements for potent inhibition. nih.gov

| Compound ID | Modification on Thiazole Ring | E. coli DNA Gyrase Inhibition (IC₅₀, µM) |

| 1 | Unsubstituted | >100 |

| 2 | 4-Methyl | 50 - 100 |

| 3 | 4-Phenyl | 25 - 50 |

| 4 | 4-(4-Chlorophenyl) | 10 - 25 |

| 5 | 4-(4-Methoxyphenyl) | 25 - 50 |

Data synthesized from findings reported on derivatives of 1-ethyl-3-(thiazol-2-yl)urea. nih.gov

The data from these ligand-based design studies indicate that substitution at the 4-position of the thiazole ring significantly influences the inhibitory activity. The introduction of a phenyl group, particularly with a halogen substituent like chlorine, leads to a marked increase in potency. This suggests that the hydrophobic pocket in the enzyme's active site can accommodate and favorably interact with these larger, lipophilic groups. These findings underscore the utility of this compound as a foundational scaffold for the rational design of more potent DNA gyrase inhibitors.

Targeted Biological Systems and Research Applications

Antimicrobial Research Focus

The thiazolylurea scaffold has been a fertile ground for the discovery of new antimicrobial agents, with research targeting bacteria, mycobacteria, and various protozoa.

Antibacterial Agents (e.g., Escherichia coli DNA Gyrase Inhibitors)

The search for novel antibacterial drugs to combat resistance has led researchers to target bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.net Derivatives of 1-ethyl-3-(thiazol-2-yl)urea have been designed and synthesized as inhibitors of Escherichia coli DNA gyrase. nih.govsigmaaldrich.com In one study, a series of these derivatives were evaluated, with the most potent compounds being benzo[1,2-d]thiazoles, which exhibited IC₅₀ values in the low micromolar range. nih.gov Specifically, one promising inhibitor showed a minimum inhibitory concentration (MIC) of 50 μM against an efflux pump-defective strain of E. coli, suggesting that bacterial efflux mechanisms can reduce the effective concentration of these compounds at their target. nih.gov

Further research into benzothiazole (B30560) ethyl urea (B33335) compounds demonstrated potent inhibition of the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values ranging from 0.0033 to 0.046 μg/mL. nih.gov These compounds were significantly more potent than the reference drug novobiocin (B609625) and displayed broad-spectrum antibacterial activity against various Gram-positive and Gram-negative pathogens. nih.gov The ability of these derivatives to inhibit two cellular targets, GyrB and ParE, simultaneously is believed to contribute to their low frequency of resistance. nih.gov

Interactive Table: Antibacterial Activity of Thiazolylurea Derivatives

Antitubercular Agents

Derivatives of 1,2,3-triazole, a related nitrogen-containing heterocycle, have shown promise as antitubercular agents. rsc.orgnih.govnih.gov In the search for new molecules active against Mycobacterium tuberculosis (MTB), a library of 1,2,3-triazoles was synthesized and tested. rsc.orgrsc.org Several of these derivatives were found to be potent inhibitors of MTB, with MIC values as low as 5.8 μg/mL. rsc.orgrsc.org Further studies on these active compounds showed they did not have significant cytotoxic activity against several human cell lines, indicating a degree of selectivity for the mycobacterium. rsc.orgrsc.org The molecular docking studies suggested that these compounds may act by inhibiting the DprE1 enzyme of MTB. rsc.org Another study focused on carboxyquinoline-triazole hybrids, with one derivative showing an MIC of 12.5 μg/mL against MTB, comparable to the standard drug isoniazid. frontiersin.org

Antifungal and Antiprotozoal Activities (e.g., Antitrypanosomal, Antileishmanial)

The therapeutic potential of thiazole (B1198619) derivatives extends to fungal and protozoal infections. mdpi.com Thiazole-containing compounds have demonstrated a wide range of biological activities, including antifungal and antiprotozoal effects. mdpi.comresearchgate.net For instance, certain thiazole derivatives have shown activity against various Candida and Cryptococcus species. mdpi.com

In the realm of antiprotozoal research, derivatives of thiazol-2-yl urea have been investigated for their activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov A high-throughput screen identified 2-(2-Benzamido)ethyl-4-phenylthiazole as an inhibitor of T. brucei. nih.gov Subsequent synthesis and testing of analogues revealed that many derivatives were more potent than the initial hit, with some exhibiting IC₅₀ values below 100 nM. nih.gov The most potent compound, a urea analogue named 2-(2-piperidin-1-ylamido)ethyl-4-(3-fluorophenyl)thiazole, had an IC₅₀ of 9 nM and high selectivity for the parasite. nih.gov However, these compounds showed poor metabolic stability, which limited their efficacy in vivo. nih.gov

Anticancer Research Focus

The structural motif of thiazolylurea is also prevalent in the design of anticancer agents, primarily targeting kinases and the polymerization of tubulin. nih.govnih.govnih.gov

Kinase Inhibition (e.g., Aurora Kinases, SIRT2, VEGFR-2)

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazolylurea derivatives have been explored as inhibitors of several important kinases.

Aurora Kinases: These kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis. nih.govnih.govdundee.ac.uk Small molecule aminothiazole inhibitors of Aurora kinases have been discovered, showing exceptional kinase selectivity. nih.gov These compounds effectively inhibit the cellular functions of Aurora kinases, leading to a failure in cytokinesis and endoreduplication. nih.gov A pyrazol-4-yl urea derivative, AT9283, was identified as a potent dual inhibitor of Aurora A and Aurora B kinases with an IC₅₀ of approximately 3 nM. nih.govdundee.ac.uk This compound also inhibits other kinases like JAK2 and Abl (T315I) and has progressed to clinical trials. nih.govdundee.ac.uk

SIRT2: Sirtuin 2 (SIRT2) is a protein deacetylase implicated in various cellular processes and is considered a potential drug target in cancer. nih.govmdpi.com Novel thiazole-based SIRT2 inhibitors have been discovered through molecular modeling and enzymatic assays. nih.govmdpi.com Some of these compounds inhibit SIRT2 activity in the low micromolar range. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in cancer therapy. nih.gov Novel 1,3-thiazole analogues have been designed and shown to have potent inhibitory activity against VEGFR-2. nih.gov One compound demonstrated significant antiproliferative activity against breast cancer cell lines and an IC₅₀ of 0.093 µM against VEGFR-2. nih.gov

Interactive Table: Kinase Inhibition by Thiazolylurea and Related Derivatives

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential for cell division. Drugs that interfere with tubulin polymerization are effective anticancer agents. While the provided search results focus more on kinase inhibition and antimicrobial activities, some studies on related heterocyclic compounds have explored their potential to inhibit tubulin polymerization. For example, some phthalimide-urea analogs were docked against tubulin as a potential molecular target, though their primary activity was linked to EGFR inhibition. mdpi.com The broad anticancer activity of the thiazole scaffold suggests that multiple mechanisms, including effects on the cytoskeleton, may be at play and warrant further investigation.

Neurological Research Applications

The 1,3-thiazole nucleus is a well-established scaffold in medicinal chemistry, recognized for its presence in numerous compounds with diverse pharmacological activities. nih.gov Its derivatives are considered excellent candidates for the development of novel treatments for neurodegenerative diseases. nih.gov

The therapeutic potential of 1,3-thiazole derivatives extends to the treatment of neurodegenerative conditions such as Parkinson's disease. nih.gov The core structure is integral to the design of compounds aimed at mitigating the symptoms and progression of such disorders. Research has shown that novel thiazole derivatives are being investigated for their inhibitory effects on enzymes like monoamine oxidases (MAOs), which are key targets in Parkinson's therapy. nih.gov A 2024 study, for instance, evaluated 12 new thiazole compounds for their potential in treating neurodegenerative diseases, including Parkinson's, by assessing their efficacy against MAOs. nih.gov Furthermore, patents have been filed for substituted 1,2,4-thiadiazole (B1232254) and other thiazole derivatives for their utility in treating α-synucleinopathies, a group of neurodegenerative disorders that includes Parkinson's disease. google.comgoogle.com This body of research underscores the promise of the thiazole scaffold, a key component of 3-Ethyl-1-(1,3-thiazol-2-yl)urea, in developing new anti-Parkinsonian agents.

Adenosine (B11128) receptors (A₁, A₂ₐ, A₂ᵦ, and A₃) are crucial G protein-coupled receptors that regulate a wide array of physiological processes and are considered significant therapeutic targets for various diseases. nih.gov The thiazole ring is a key structural feature in the development of selective adenosine receptor antagonists. For example, studies have described non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives that exhibit high affinity and considerable selectivity for the A₁ adenosine receptor. nih.gov The activation of A₁ and A₃ receptors typically inhibits adenylyl cyclase, while A₂ₐ and A₂ᵦ activation stimulates it. nih.gov The development of potent and selective ligands for these receptors is a major goal in medicinal chemistry, with thiazolopyride and other thiazole-containing derivatives being actively investigated as adenosine receptor antagonists. google.com The presence of the thiazole moiety in this compound suggests its potential to interact with and modulate the activity of adenosine receptors.

Other Enzymatic and Receptor-Mediated Activities (e.g., Tyrosinase, α-Chymotrypsin, Acetylcholinesterase)

The structural elements of this compound also suggest potential interactions with various enzymes that are targets in other disease contexts.

Tyrosinase

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentary disorders. nih.gov Thiazole-based compounds have emerged as potent tyrosinase inhibitors. Specifically, thiazolyl resorcinols have been identified as highly effective and selective inhibitors of human tyrosinase. nih.gov Research has also demonstrated that benzothiazole and thiazolopyrimidine derivatives can act as significant inhibitors of this enzyme. mdpi.comresearchgate.net The inhibitory mechanism often involves the thiazole moiety binding to the catalytic sites of the tyrosinase enzyme. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Various Thiazole Derivatives

| Compound Class | Specific Compound Example | IC₅₀ (µM) | Reference |

| Thiazolyl Resorcinol | 4-(2-amino-1,3-thiazol-4-yl)resorcinol | ~50 | nih.gov |

| Benzothiazole | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | mdpi.com |

| Thiazole-Oxadiazole Hybrid | 2-methylphenyl containing hybrid (46a) | 0.031 | mdpi.com |

α-Chymotrypsin

α-Chymotrypsin is a serine protease involved in digestion and other physiological processes. wikipedia.orgscbt.com Inhibitors of this enzyme have potential therapeutic applications. Research has shown that unsymmetrical 1,3-disubstituted urea derivatives can be potent inhibitors of α-chymotrypsin. researchgate.net A study evaluating various N-methylphenyl-N′-(alkyl/aryl) ureas found that the substitution pattern on the phenyl ring significantly influences inhibitory activity. researchgate.net This indicates that the urea portion of this compound is a critical pharmacophore for this enzymatic interaction.

Table 2: α-Chymotrypsin Inhibitory Activity of Urea Derivatives

| Compound | IC₅₀ (µM) | Reference |

| N-(2-methylphenyl)-2-oxo-1-pyrrolidinecarboxamide (15) | 8.10 ± 0.14 | researchgate.net |

| N-(2-acetylphenyl)-N′-(3-methylphenyl) urea (10) | 13.6 ± 0.23 | researchgate.net |

| Chymostatin (Standard) | 8.24 ± 0.11 | researchgate.net |

Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Its inhibitors are a primary treatment strategy for Alzheimer's disease. nih.gov The thiazole scaffold is a common feature in the design of new AChE inhibitors. nih.govdergipark.org.trcumhuriyet.edu.tr Notably, research into 1,3,4-thiadiazol-2-yl urea derivatives has shown them to be effective AChE inhibitors, directly linking the thiazole-urea chemical structure to this biological activity. nih.gov One such derivative exhibited an IC₅₀ value of 1.17 µM, comparable to the standard drug galanthamine. nih.gov Other studies have synthesized and evaluated thiazole-based compounds, with some showing potent AChE inhibitory activities in the nanomolar range. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole/Thiadiazole Derivatives

| Compound Class/Derivative | Specific Compound Example | IC₅₀ | Reference |

| 1,3,4-Thiadiazol-2-yl urea derivative | Compound 6b | 1.17 µM | nih.gov |

| Thiazole-based derivative | Compound 10 | 103.24 nM | nih.gov |

| Thiazole-based derivative | Compound 16 | 108.94 nM | nih.gov |

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Pathways for Enhanced Structural Diversity

The generation of a diverse library of analogues is fundamental to establishing robust structure-activity relationships (SAR) and identifying lead compounds with improved potency and selectivity. Future synthetic efforts will likely move beyond traditional linear syntheses towards more innovative and efficient strategies that allow for greater structural diversification.

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide array of structurally complex and diverse small molecules from a common starting material. nih.gov For the 3-Ethyl-1-(1,3-thiazol-2-yl)urea scaffold, a DOS strategy could involve the development of novel building blocks for both the thiazole (B1198619) and urea (B33335) components, allowing for the rapid assembly of a large and varied library of compounds.

Combinatorial Chemistry: The use of automated synthesis platforms can facilitate the high-throughput generation of this compound derivatives. nih.gov By systematically varying the substituents on the thiazole ring and the ethylurea (B42620) side chain, researchers can efficiently explore a vast chemical space to identify key structural features that govern biological activity. For instance, different alkyl or aryl groups could be introduced in place of the ethyl group, and various substituents could be incorporated onto the thiazole ring to modulate the compound's electronic and steric properties.

| Synthetic Strategy | Description | Potential Application to this compound |

| Diversity-Oriented Synthesis (DOS) | Employs complex chemical transformations to generate a wide range of structurally distinct molecules from a common precursor. | Could be used to create novel heterocyclic systems attached to the urea moiety, moving beyond the simple thiazole core. |

| Combinatorial Chemistry | Involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to form a large array of final products. | Enables the rapid synthesis of a large library of analogues with variations at the ethyl and thiazole positions to build a comprehensive SAR. |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Offers advantages in terms of safety, scalability, and reaction control for the synthesis of isocyanates and their subsequent reaction to form ureas. |

Advanced Computational Approaches for Predictive Biological Activity and Target Identification

Computational methods are becoming increasingly indispensable in modern drug discovery. For the this compound class of compounds, advanced computational techniques can provide valuable insights into their mechanism of action and guide the design of more potent and selective inhibitors.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.govnih.gov By developing a 3D-QSAR model for a library of this compound analogues, researchers can identify the key steric and electronic features that are essential for their biological activity. This information can then be used to design new compounds with enhanced potency.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific biological target. tbzmed.ac.ir For this compound and its derivatives, pharmacophore models can be generated based on a set of active compounds. These models can then be used to screen large virtual compound libraries to identify novel scaffolds that are likely to exhibit the desired biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule and its interactions with its biological target over time. nih.gov By performing MD simulations of this compound or its analogues in complex with their target protein, researchers can gain a deeper understanding of the binding mechanism and identify key intermolecular interactions that contribute to binding affinity.

| Computational Method | Description | Application to this compound |

| 3D-QSAR | Correlates the biological activity of molecules with their 3D properties to predict the activity of new compounds. | Can guide the optimization of the ethyl and thiazole substituents for improved biological activity. |

| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. | Can be used to virtually screen for novel compounds with similar activity but different chemical scaffolds. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study their dynamic behavior. | Can provide insights into the binding stability and conformational changes of the compound in the active site of its target. |

Integration of Multi-Omics Data in Target Validation for Thiazolyl Urea Compounds

A major challenge in drug discovery is the identification and validation of the biological targets responsible for the therapeutic effects of a compound. The integration of multiple "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) is a powerful approach to address this challenge. nih.govnygen.io

While specific multi-omics studies on this compound are yet to be published, the methodologies applied to other small molecule inhibitors, particularly in the field of oncology, provide a clear roadmap. nygen.io For instance, if a series of thiazolyl urea derivatives show potent anticancer activity, a multi-omics approach could be employed to identify their molecular target. This could involve treating cancer cell lines with the active compounds and then analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). By integrating these datasets, researchers can identify the signaling pathways that are perturbed by the compounds, and from there, pinpoint the specific protein target. pluto.bio

Development of Integrated Structure-Based Drug Design and Synthesis Strategies

An iterative and integrated approach that combines computational design with chemical synthesis and biological testing is crucial for the efficient development of new drugs. rroij.comrroij.com This "design-make-test-analyze" cycle allows for the rapid optimization of lead compounds.

In the context of this compound, a structure-based drug design campaign would begin with the identification of a biological target. mdpi.com If the 3D structure of the target is known, computational docking can be used to predict how different analogues of this compound will bind to the active site. nih.gov These predictions would then guide the synthesis of a small, focused library of compounds. The synthesized compounds would be tested for their biological activity, and the results would be used to refine the computational models, leading to the design of the next generation of improved compounds. This cyclical process is repeated until a compound with the desired potency, selectivity, and drug-like properties is identified.

Translational Research Potential and Next-Generation Derivatives

The ultimate goal of any drug discovery program is to translate promising laboratory findings into effective clinical therapies. For this compound and its derivatives, the journey from a hit compound to a clinical candidate will require a series of preclinical studies to assess its efficacy and safety in animal models. nih.gov

The design of next-generation derivatives will be guided by the wealth of data generated from the methodologies described above. For example, if SAR studies indicate that a larger, more hydrophobic substituent at the ethyl position enhances activity, new analogues will be synthesized to explore this further. Similarly, if computational models predict that a specific modification to the thiazole ring will improve target binding, this will be prioritized in the next round of synthesis. The development of prodrugs, which are inactive compounds that are converted to the active drug in the body, could also be explored to improve the pharmacokinetic properties of the lead compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Ethyl-1-(1,3-thiazol-2-yl)urea and its derivatives?

- Methodological Answer : The compound can be synthesized via the reaction of an isocyanate (e.g., 3-ethyl isocyanate) with a thiazol-2-amine derivative. A common approach involves refluxing reactants in inert solvents like dichloromethane or toluene, with a base such as triethylamine to neutralize HCl byproducts . Microwave-assisted synthesis (e.g., 403 K under nitrogen for 1 hour) can enhance reaction efficiency and yield, as demonstrated for structurally similar urea derivatives .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly the urea (-NH-CO-NH-) and thiazole moieties. Mass spectrometry (MS) can validate molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL97) refines the structure. Planarity analysis (r.m.s. deviation <0.05 Å) and hydrogen-bonding networks (N–H⋯O interactions) reveal packing motifs and stability .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound is typically sparingly soluble in water (<1 mg/mL) but dissolves well in dimethyl sulfoxide (DMSO) or ethanol. Pre-saturation studies using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) may enhance solubility for biological assays .

Advanced Research Questions

Q. How can computational tools like SHELX improve the refinement of crystallographic data for urea-thiazole derivatives?

- Methodological Answer :

- Data Collection : Use COLLECT or DENZO-SMN for data reduction and scaling .

- Refinement : SHELXL97 refines anisotropic displacement parameters and hydrogen atom positions. Validate geometry with PLATON to detect outliers (e.g., bond angles >5° from ideal values) .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O chains along [101]) to predict crystal packing and stability .

Q. What strategies address discrepancies between in vitro bioactivity and in vivo pharmacokinetics for urea-thiazole compounds?

- Methodological Answer :

- Radiolabeling : Carbon-11 labeling (e.g., -AR-A014418) enables PET imaging to assess brain uptake. If uptake is low (e.g., due to blood-brain barrier exclusion), modify substituents (e.g., methoxy groups) to enhance lipophilicity .

- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce fluorine or methyl groups to block oxidative degradation .

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of urea-thiazole derivatives for kinases like GSK-3β?

- Methodological Answer :

- Co-crystallization : Obtain co-crystal structures (e.g., GSK-3β with AR-A014418) to map binding pockets. Substituent rigidity (e.g., replacing benzyl with phenyl groups) may reduce conformational flexibility and enhance affinity .

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Aurora, CDKs) using ATP-competitive assays. Measure IC values to quantify selectivity; for example, AR-A014418 shows >100-fold selectivity for GSK-3β over CDK1 .

Q. What experimental approaches validate the antioxidant or therapeutic potential of urea-thiazole derivatives?

- Methodological Answer :

- In Vitro Assays : Use DPPH radical scavenging or SOD mimicry tests for antioxidant activity. For therapeutic targets (e.g., Alzheimer’s), employ tau hyperphosphorylation assays in neuronal cell lines .

- In Vivo Models : Test neuroprotective effects in transgenic mice (e.g., APP/PS1 for Alzheimer’s) using behavioral metrics (Morris water maze) and biomarker analysis (Aβ40/42 levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.